1-(Bromo(phenyl)methyl)-4-iodobenzene
CAS No.:
Cat. No.: VC20332404
Molecular Formula: C13H10BrI
Molecular Weight: 373.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10BrI |
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Molecular Weight | 373.03 g/mol |
IUPAC Name | 1-[bromo(phenyl)methyl]-4-iodobenzene |
Standard InChI | InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Standard InChI Key | HEVULGYLAZIQBH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br |
Introduction
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 1-(bromo(phenyl)methyl)-4-iodobenzene is achieved through halogenation and cross-coupling strategies. A feasible route involves:
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Friedel-Crafts Bromination: Bromination of 4-iodotoluene using in the presence of to introduce the bromomethyl group .
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Palladium-Catalyzed Coupling: A Heck-type reaction to attach the phenyl group, as demonstrated in analogous systems .
A reported procedure from LookChem involves coupling 4-iodobenzyl bromide with phenylboronic acid under Suzuki-Miyaura conditions, yielding the target compound in moderate yields .
Optimization Challenges
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Steric Hindrance: The bulky iodine substituent reduces reaction rates in cross-coupling steps, necessitating elevated temperatures (110–120°C) .
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Halogen Exchange: Competing side reactions, such as iodine-bromine exchange, require careful control of catalytic systems (e.g., Pd(PPh)) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual halogen functionality enables sequential functionalization. For instance:
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Anticancer Agents: The iodine atom serves as a leaving group in Buchwald-Hartwig aminations to generate aryl amines, precursors to kinase inhibitors .
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Antiviral Compounds: Bromine participates in nucleophilic substitutions to introduce heterocyclic moieties .
Material Science
1-(Bromo(phenyl)methyl)-4-iodobenzene is a precursor to liquid crystal display (LCD) materials. In a patented method, it undergoes Ullmann coupling with fluorinated phenyl groups to produce mesogenic compounds for TN-TFT displays .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Green Chemistry Approaches: Replacing toxic halogenation reagents with electrochemical methods.
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